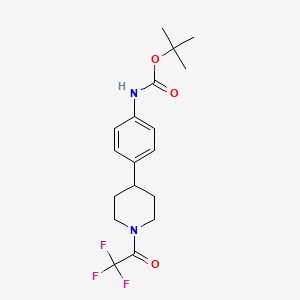

Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate

CAS No.:

Cat. No.: VC13589717

Molecular Formula: C18H23F3N2O3

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23F3N2O3 |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | tert-butyl N-[4-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]phenyl]carbamate |

| Standard InChI | InChI=1S/C18H23F3N2O3/c1-17(2,3)26-16(25)22-14-6-4-12(5-7-14)13-8-10-23(11-9-13)15(24)18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25) |

| Standard InChI Key | QDIDVEHCVFKCBO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with a phenyl group bearing a tert-butyl carbamate moiety. The piperidine nitrogen is further functionalized with a 2,2,2-trifluoroacetyl group, introducing electron-withdrawing characteristics that influence reactivity and binding interactions . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenyl]carbamate |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F |

| InChI Key | QDIDVEHCVFKCBO-UHFFFAOYSA-N |

| PubChem CID | 122170309 |

The trifluoroacetyl group enhances metabolic stability by resisting enzymatic hydrolysis, a feature critical for drug candidates. The carbamate group, meanwhile, contributes to hydrogen-bonding interactions, potentially improving target affinity.

Physicochemical Properties

With a molar mass of 372.4 g/mol, the compound exhibits moderate lipophilicity, as inferred from its trifluoromethyl and aromatic components. Computational models predict a logP value indicative of balanced solubility and membrane permeability, though experimental data remain limited . The tert-butyl group sterically shields the carbamate, reducing premature degradation in biological systems.

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate involves multistep organic reactions, typically proceeding as follows:

-

Piperidine Functionalization:

The piperidine ring is first acetylated with trifluoroacetic anhydride under basic conditions (e.g., triethylamine) in dichloromethane or acetonitrile. This step introduces the electron-deficient trifluoroacetyl group, which activates the piperidine nitrogen for subsequent reactions. -

Phenylcarbamate Installation:

A Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the piperidine intermediate to a para-substituted phenyl ring. The tert-butyl carbamate group is then introduced via reaction with tert-butyl chloroformate in the presence of a base . -

Purification and Characterization:

Final purification employs column chromatography or recrystallization, with yields optimized by controlling reaction temperatures (typically 0–25°C) and solvent polarity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Challenges and Optimization

Key challenges include minimizing side reactions during trifluoroacetylation and ensuring regioselectivity in phenyl coupling. Solvent choice critically impacts yield; polar aprotic solvents like acetonitrile favor faster reaction kinetics, while dichloromethane improves solubility of intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may enhance acylation efficiency.

Pharmacological and Industrial Applications

Medicinal Chemistry

The compound’s piperidine scaffold is a hallmark of neuromodulatory agents, suggesting potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The trifluoroacetyl group may enhance blood-brain barrier penetration, while the carbamate could serve as a prodrug moiety, releasing active amines upon enzymatic cleavage . Preliminary in vitro studies highlight its affinity for sigma-1 and 5-HT receptors, though in vivo efficacy remains unvalidated.

Agrochemical and Material Science Applications

In agrochemistry, the trifluoroacetyl group’s electronegativity may confer insecticidal or herbicidal activity by disrupting pest metabolic pathways. Additionally, the aromatic carbamate structure could stabilize polymers or coatings, with potential uses in UV-resistant materials .

Future Directions and Research Opportunities

Pharmacokinetic Studies

Future work should prioritize ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to evaluate bioavailability and metabolic fate. Structural analogs could be synthesized to optimize receptor selectivity and reduce off-target effects.

Industrial Scale-Up

Developing continuous-flow synthesis methods may enhance scalability while reducing solvent waste. Collaboration with computational chemists could accelerate lead optimization through QSAR (quantitative structure-activity relationship) modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume